rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans
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Overview
Description
rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans is a chiral compound with a complex structure It features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- rac-[(2R,3S)-2-(4-hydroxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans
- rac-[(2R,3S)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine, trans
Uniqueness
rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans is unique due to its specific substitution pattern and chiral nature
Properties
CAS No. |
1557085-93-4 |
---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.3 |
Purity |
0 |
Origin of Product |
United States |
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